B1575705 Temporin-SN1

Temporin-SN1

Cat. No.: B1575705
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-SN1 is a synthetic antimicrobial peptide (AMP) sourced from the skin of the fine-spined frog, Hylarana spinulosa . With the amino acid sequence FFPFLLGALGSLLPKIF, it is a 17-residue peptide that belongs to the temporin family, a class of AMPs known for their broad-spectrum activity against microorganisms including Gram-positive bacteria . As a temporin, this peptide is expected to share the family's characteristic C-terminal amidation and propensity to adopt an amphipathic α-helical structure in membrane-like environments, a key feature for its interaction with microbial cell membranes . The primary mechanism of action for temporins involves a membranolytic effect, where the cationic and hydrophobic peptide selectively targets anionic microbial membranes, leading to rapid membrane permeabilization and depolarization via a carpet-like or detergent-like mechanism . Research on related temporins indicates potential applications as a broad-spectrum agent against bacteria, fungi, and even trypanosomatid parasites like Leishmania , making it a valuable template for investigating new anti-infective strategies . This product is presented as a lyophilized powder and is intended for research purposes only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Gram+, Mammalian cells,

sequence

FFPFLLGALGSLLPKIF

Origin of Product

United States

Molecular Architecture and Conformational Analysis of Temporin Sn1

Primary Sequence Analysis of Temporin-SN1 and Related Temporins

The primary structure of a peptide, its unique amino acid sequence, is the determinant of its physicochemical properties and, consequently, its biological function. This compound, isolated from the frog species Hylarana spinulosa, is a 17-amino acid peptide with the sequence FFPFLLGALGSLLPKIF. usp.brmdpi.com

The temporin family is characterized by a high degree of sequence variability, although certain features are conserved. conicet.gov.ar They are generally short, ranging from 8 to 17 amino acids, and possess a net positive charge (from 0 to +3) at neutral pH. nih.govnih.gov A hallmark of this family is the high content of hydrophobic residues, with leucine (B10760876) often being the most abundant. nih.gov The sequences are typically C-terminally amidated, a modification that neutralizes the negative charge of the C-terminal carboxyl group and is often crucial for antimicrobial activity.

A comparison of this compound with other temporins isolated from various frog species highlights both conserved motifs and significant diversity. This diversity is believed to contribute to the broad spectrum of activity observed across the temporin family.

Peptide NameOrigin SpeciesSequenceLength
This compound Hylarana spinulosaFFPFLLGALGSLLPKIF17
Temporin-SN2 Hylarana spinulosaFITGLIGGLMKAL13
Temporin-SN3 Hylarana spinulosaFISGLIGGLMKAL13
Temporin-SN4 Hylarana spinulosaFITGLISGLMKAL13
Temporin-SN5 Hylarana spinulosaFFPLVLGALGSILPKIF17
Temporin-1AR Lithobates areolatusFLPIVGRLISGLL13
Temporin-CPa Lithobates capitoIPPFIKKVLTTVF13
Temporin-LK1 Limnonectes kuhliiFFPLLFGALSSMMPKLF17
Temporin-1Tc Rana temporariaFLPLIGRVLSGIL13
Temporin-1Te Rana temporariaVLPIVGNLLNSLL13

This table presents the primary amino acid sequences of this compound and a selection of related temporins from different frog species, illustrating the sequence diversity within the family. usp.brmdpi.comresearchgate.netnih.gov

Secondary and Tertiary Structural Propensities in Model Systems

The biological activity of temporins is intrinsically linked to their three-dimensional structure, which is highly dependent on the surrounding environment. In aqueous solution, these peptides are generally unstructured, adopting a random coil conformation. However, upon interaction with biological membranes or membrane-mimicking environments, they undergo a significant conformational change.

Alpha-Helical Conformation in Membrane-Mimicking Environments

A defining characteristic of the temporin family, including by extension this compound, is the propensity to fold into an amphipathic α-helical structure in non-polar or membrane-like environments. nih.gov This has been demonstrated for many temporins using techniques like Circular Dichroism (CD) spectroscopy. conicet.gov.arresearchgate.net In aqueous buffer, the CD spectra of temporins are characteristic of a random coil. However, in the presence of membrane mimetics such as trifluoroethanol (TFE), sodium dodecyl sulphate (SDS) micelles, or phospholipid vesicles, the spectra shift to show the distinct double minima at approximately 208 and 222 nm, which is the signature of an α-helical conformation. researchgate.netmdpi.com

For example, studies on Temporin A show it is unordered in water but assumes a helical structure when dissolved with a cosolvent like TFE or a detergent like SDS. researchgate.net Similarly, Temporin 1CEb is unordered in water but adopts a helical structure in 50% TFE or 30 mM SDS. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy studies on other temporins, such as Temporin-SHa, have confirmed that the peptide adopts a well-defined amphipathic α-helix when bound to SDS micelles. usp.br This induced structure is crucial for its function, as the amphipathic nature of the helix, with hydrophobic and hydrophilic residues segregated on opposite faces, facilitates its insertion into and disruption of the lipid bilayer of target cell membranes.

Influence of Environmental Factors on Conformation

The conformation of temporins is sensitive to various environmental factors, which can modulate their activity. The composition of the target membrane plays a significant role. Temporins generally show higher affinity for and are more structured in the presence of negatively charged (anionic) lipids, which are characteristic of bacterial membranes, compared to zwitterionic lipids found in eukaryotic cells. researchgate.net This electrostatic attraction between the positively charged peptide and the negatively charged membrane surface is often the initial step in its mechanism of action. researchgate.net

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, can also significantly influence the conformation and activity of temporins. For some temporins, interaction with LPS can induce aggregation and a helical structure, but this interaction can also "trap" the peptides, preventing them from reaching the inner cytoplasmic membrane. scholaris.carsc.org For instance, NMR studies of Temporin A in LPS micelles revealed it adopts a helical conformation involving residues L4-I12, but also forms oligomeric structures that may hinder its translocation across the outer membrane. scholaris.carsc.org The pH of the environment can also be a factor, particularly for temporins containing histidine residues, as changes in pH can alter the protonation state and charge of the peptide, thereby affecting its interaction with membranes.

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational modeling and molecular dynamics (MD) simulations have become invaluable tools for investigating the structure, dynamics, and interaction of antimicrobial peptides with membranes at an atomic level of detail. nih.gov These methods provide insights that can be difficult to obtain through experimental techniques alone.

While specific computational modeling or MD simulation studies focused exclusively on this compound are not prominently available in the reviewed literature, extensive research on other members of the temporin family, such as Temporin A, B, and L, provides a strong basis for understanding the likely behavior of this compound. mdpi.comnih.gov

These computational studies typically employ either all-atom or coarse-grained models. mdpi.com

All-atom MD simulations represent every atom in the system (peptide, lipids, water, and ions), offering a high-resolution view of peptide-membrane interactions. These simulations have been used to study the initial binding, insertion depth, orientation, and conformational flexibility of temporins within lipid bilayers. mdpi.com

Coarse-grained MD simulations group several atoms into single "beads," which allows for the simulation of larger systems and longer timescales. This approach is particularly useful for studying processes like peptide aggregation, pore formation, and large-scale membrane deformations induced by the peptides. mdpi.com

For example, MD simulations of Temporin B have supported experimental findings by showing its ability to form clusters on the membrane surface and promote the extrusion of lipids. researchgate.net Simulations of Temporin L have been used to investigate its aggregation in water and its interaction with LPS bilayers, revealing how specific amino acid substitutions can enhance its activity by destabilizing peptide aggregates in solution. nih.gov These computational approaches have been crucial in elucidating how the balance between hydrophobicity and cationicity in temporins governs their interaction with different membrane types, providing a framework for the rational design of new peptide analogues with improved activity and selectivity. mdpi.com

Biological Activities of Temporin Sn1 and Its Analogues

Broad-Spectrum Antimicrobial Potency of Temporin-SN1

The temporin family of peptides is recognized for its antimicrobial properties, which are primarily directed against Gram-positive bacteria. nih.govconicet.gov.arresearchgate.net Many temporins act by perturbing the cytoplasmic membrane of microorganisms. nih.govconicet.gov.ar While the family exhibits broad-spectrum potential, comprehensive studies detailing the full antimicrobial range of this compound are not extensively available in the current literature. However, specific studies have begun to characterize its activity against certain types of bacteria.

Temporins generally exhibit potent activity against Gram-positive bacteria, including antibiotic-resistant strains. nih.govresearchgate.net Specific data on this compound's efficacy against common Gram-positive pathogens is limited, but its activity has been evaluated in a screen against Mycobacterium avium subsp. paratuberculosis (MAP), a slow-growing mycobacterium. mdpi.com Mycobacteria are classified as Gram-positive bacteria, though they possess a unique and complex cell wall rich in mycolic acid. mdpi.com In a study designed to identify peptides that could alter the growth rate of mycobacteria for diagnostic purposes, this compound was screened for its biological effects. The study noted that while some peptides accelerated growth at low concentrations, others showed inhibitory effects. mdpi.compreprints.org this compound was among 75 peptides screened for activity against MAP, where it demonstrated an effect on the bacterial growth curve. mdpi.com

PeptideTarget OrganismConcentrationObserved Effect
This compoundMycobacterium avium subsp. paratuberculosis20 µg/mLAltered growth curve; listed among peptides with inhibitory potential. mdpi.com

This table is interactive. Click on the headers to sort.

There is no specific information available from the search results regarding the activity of this compound against Gram-negative bacterial pathogens. Generally, most members of the temporin family display weak activity against Gram-negative bacteria. conicet.gov.ar This reduced efficacy is often attributed to the outer membrane of Gram-negative bacteria, which can limit the peptide's access to the inner cytoplasmic membrane. conicet.gov.ar

Specific research findings on the antifungal activity of this compound are not available in the provided search results. However, some peptides within the temporin family have been shown to possess activity against fungal pathogens such as Candida albicans. nih.govconicet.gov.ar

There are no specific studies in the search results that evaluate the antiviral activity of this compound. Other temporins, such as temporin B, G, L, and SHa, have been investigated for their ability to inhibit viruses like Herpes Simplex Virus 1 (HSV-1), often by disrupting the viral envelope or interfering with viral attachment and entry into host cells. conicet.gov.ar

Antifungal Activity

Anticancer Properties of this compound

The potential of this compound as an anticancer agent has not been specifically documented in the available research. The broader temporin family is a subject of interest for cancer research, with some peptides and their analogues demonstrating cytotoxic effects against cancer cells. nih.govnih.govresearchgate.net For instance, analogues of Temporin A and Temporin-1CEa have shown antiproliferative activity against various tumor cell lines. nih.govnih.gov The proposed mechanism often involves the disruption of the cancer cell membrane, similar to their antimicrobial action. nih.gov

Without specific data on the anticancer activity of this compound, its selectivity for cancer cells over non-tumorigenic cells cannot be determined. This is a critical parameter for any potential anticancer therapeutic. Studies on other temporins, such as Temporin-1CEa, have indicated that they can act preferentially on cancer cells compared to normal cells, a trait often linked to differences in cell membrane composition, such as the exposure of phosphatidylserine (B164497) on the outer leaflet of cancer cell membranes. nih.gov

Effects on Cancer Cell Proliferation and Migration

This compound, a member of the temporin family of antimicrobial peptides, has demonstrated significant effects on the proliferation and migration of cancer cells. Research has shown that these peptides can inhibit the growth and spread of various cancer cell lines.

One notable analogue, Temporin-SHf , has been identified as a linear, ultra-short, hydrophobic, α-helical, and phenylalanine-rich cationic antimicrobial peptide. nih.gov Studies have revealed that Temporin-SHf effectively inhibits the proliferation and migration of A549 lung cancer cells. nih.govnih.gov The mechanism behind this is believed to involve the disruption of the cancer cell's lysosomal integrity and damage to the cell membrane. nih.gov This cytotoxic activity appears to be selective for cancer cells, as Temporin-SHf has been shown to be non-toxic to non-tumorigenic cells like primary Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov The selectivity may be attributed to differences in the cell membrane composition, particularly the distribution of phospholipids, between cancerous and normal cells. nih.gov

Another analogue, Temporin-1CEa , has also been studied for its anticancer properties. It has been shown to induce rapid cytotoxicity in Bcap-37 human breast cancer cells. nih.govresearchgate.net The mechanism of action for Temporin-1CEa involves both membrane disruption and intracellular pathways. nih.govresearchgate.net At higher concentrations, it can cause the lysis of breast cancer cells by disrupting the plasma membrane. researchgate.net At lower concentrations, it appears to trigger cell death through intracellular mechanisms involving the mitochondria. nih.govresearchgate.net This includes the rapid leakage of intracellular calcium, collapse of the mitochondrial membrane potential, and the over-generation of reactive oxygen species (ROS). nih.gov

The table below summarizes the effects of this compound and its analogues on cancer cell lines.

PeptideCancer Cell LineEffectReference
Temporin-SHfA549 (Lung Cancer)Inhibited proliferation and migration nih.govnih.gov
Temporin-1CEaBcap-37 (Breast Cancer)Induced rapid cytotoxicity, membrane disruption nih.govresearchgate.net
Temporin-1CEaMCF-7 (Breast Cancer)Cytotoxic in a concentration-dependent manner nih.gov

Anti-angiogenic Effects

In addition to their direct effects on cancer cells, some temporin analogues have demonstrated anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels. This is a crucial aspect of cancer therapy as tumors require a blood supply to grow and metastasize.

Research on Temporin-SHf has shown that it possesses anti-angiogenic capabilities. nih.govnih.gov By hindering the development of new blood vessels, this peptide can effectively starve tumors of the nutrients and oxygen they need to expand. This anti-angiogenic activity, combined with its direct cytotoxic effects on cancer cells, makes Temporin-SHf a promising candidate for further investigation in cancer treatment. The molecular mechanisms underlying these anti-angiogenic effects are a subject of ongoing research.

Immunomodulatory Effects of Temporin Family Peptides

The temporin family of peptides, beyond their direct antimicrobial and anticancer activities, also exhibit immunomodulatory effects, influencing the host's immune response. conicet.gov.ar

Chemotactic Activities

Temporins were initially described as "Vespa-like" peptides due to their structural similarity to peptides found in wasp venom that have chemotactic properties. researchgate.net Chemotaxis is the directed movement of cells, such as immune cells, in response to a chemical stimulus. This property allows temporins to attract immune cells to the site of infection or inflammation, thereby enhancing the body's natural defense mechanisms. While the broader temporin family is recognized for these activities, specific detailed studies on the chemotactic properties of this compound are not as extensively documented in the provided context.

Interaction with Endotoxins (e.g., LPS)

A significant immunomodulatory function of temporin family peptides is their ability to interact with and neutralize endotoxins, such as lipopolysaccharide (LPS). conicet.gov.arplos.org LPS is a major component of the outer membrane of Gram-negative bacteria and a potent trigger of the inflammatory response that can lead to sepsis and septic shock. plos.org

Several members of the temporin family have been shown to bind to LPS. mdpi.com This interaction can prevent LPS from binding to its receptor on immune cells, thereby blocking the inflammatory cascade. conicet.gov.ar For instance, Temporin-1CEa has been shown to bind to LPS, primarily through electrostatic attraction, inhibiting its inflammatory effects. mdpi.com Similarly, Temporin L has a strong affinity for the LPS component of the Gram-negative outer membrane. researchgate.net The interaction of Temporin L with LPS can reduce the peptide's bactericidal efficacy against E. coli in a dose-dependent manner. researchgate.net

However, the interaction with LPS doesn't always correlate with bacterial killing. For example, Temporin B can interact with E. coli LPS but does not effectively kill the bacterial cells, suggesting that binding to LPS alone is not sufficient for antimicrobial activity. mdpi.com

Some temporin analogues, like TB_KKG6A , have been observed to interact with LPS from Escherichia coli and fold into a bent helix upon binding. frontiersin.org This interaction can be a double-edged sword; while it can neutralize the endotoxin (B1171834), the self-association of peptides like Temporin A and Temporin-1Tb induced by LPS can inhibit their translocation across the bacterial outer membrane, reducing their antimicrobial activity against Gram-negative bacteria. plos.org

The table below details the interactions of specific temporin peptides with LPS.

Temporin PeptideInteraction with LPSConsequence of InteractionReference
Temporin-1CEaBinds to LPS via electrostatic attractionInhibits inflammatory effects of LPS mdpi.com
Temporin LStrong affinity for LPSReduces bactericidal activity against E. coli researchgate.net
Temporin BInteracts with E. coli LPSNo significant bacterial cell killing mdpi.com
TB_KKG6AInteracts with E. coli LPSFolds into a bent helix frontiersin.org
Temporin ALPS induces self-associationReduced antimicrobial activity against Gram-negative bacteria plos.org
Temporin-1TbLPS induces self-associationReduced antimicrobial activity against Gram-negative bacteria plos.org

Mechanistic Insights into Temporin Sn1 S Bioactivity

Membrane-Targeting Mechanisms

The primary mode of action for many temporins, including Temporin-SN1, is the perturbation and permeabilization of the cytoplasmic membrane. conicet.gov.arplos.org This interaction is facilitated by the peptide's amphipathic α-helical structure, which allows it to readily associate with the lipid bilayer of cell membranes. conicet.gov.arnih.gov

Cytoplasmic Membrane Perturbation and Permeabilization

This compound and its related peptides induce rapid damage to the cell membrane, leading to a loss of membrane integrity. plos.orgsci-hub.se This disruption results in the leakage of intracellular components and a swift breakdown of the cell's electrochemical gradients. nih.govplos.org Studies on temporin analogs have shown that this membrane-disrupting property is a key element of their cytotoxic activity against both microbial and cancer cells. plos.orgnih.gov The interaction is often concentration-dependent, with higher peptide concentrations leading to more significant membrane damage. plos.org

Pore Formation Models (e.g., Barrel-Stave, Toroidal)

The permeabilization of the cell membrane by temporins is often explained by the formation of transmembrane pores. ucc.ieusp.br Two primary models describe this process: the "barrel-stave" and the "toroidal pore" models. rice.eduresearchgate.net In the barrel-stave model, the peptides insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the aqueous channel. ucc.ierice.edu

Conversely, the toroidal pore model suggests that the peptides, along with the polar head groups of the lipids, bend to form a continuous pore structure. rice.edumdpi.com In this model, the pore is lined by both the peptides and the lipid headgroups. rice.edu While the precise model applicable to this compound is still under investigation, many amphiphilic peptides are believed to form pores consistent with the toroidal model. rice.edu

Interaction with Phospholipid Bilayers

The initial and critical step in the mechanism of action of this compound is its interaction with the phospholipid bilayer of the target cell. plos.orgnih.gov Temporins, in general, show a preference for interacting with specific types of lipids, often those that are more abundant in bacterial or cancer cell membranes compared to normal mammalian cells. nih.govresearchgate.net This interaction can lead to the segregation of lipids and the formation of peptide-lipid microdomains, which can further destabilize the membrane. researchgate.net The electrostatic interactions between the positively charged residues of the peptide and the negatively charged components of the membrane, such as phosphatidylserine (B164497) on cancer cells, play a significant role in this initial binding and subsequent membrane disruption. nih.govplos.org

Intracellular Targets and Pathways in Cancer Cells

Beyond direct membrane disruption, this compound and its analogs can also exert their cytotoxic effects by engaging with intracellular targets and activating specific signaling pathways within cancer cells. plos.orgnih.gov

Induction of Apoptosis (Caspase-Dependent and Intrinsic Mitochondrial Pathway)

A key intracellular mechanism of temporin-induced cancer cell death is the induction of apoptosis, or programmed cell death. scielo.org.arthermofisher.com This process is often mediated through the intrinsic mitochondrial pathway. scielo.org.arthermofisher.com Following membrane permeabilization or internalization, temporins can interact with mitochondria, leading to the disruption of the mitochondrial membrane potential. plos.org This disruption triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. scielo.org.arthermofisher.com

The release of cytochrome c initiates a cascade of events, leading to the activation of caspases, a family of proteases that execute the apoptotic program. thermofisher.comnih.gov Specifically, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9. thermofisher.comresearchgate.net Activated caspase-9 then activates downstream effector caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. thermofisher.comresearchgate.net This caspase-dependent pathway is a hallmark of the apoptotic cell death induced by many anticancer agents, including certain temporins. scielo.org.arembopress.org

Modulation of Intracellular Calcium Levels

Temporin peptides have been shown to modulate intracellular calcium (Ca2+) levels, a critical factor in cell signaling and survival. plos.org The disruption of the plasma membrane can lead to an influx of extracellular Ca2+ into the cytoplasm. plos.orgnih.gov Furthermore, the interaction of temporins with the endoplasmic reticulum, a major intracellular Ca2+ store, can trigger the release of Ca2+ into the cytosol. oatext.com

This elevation of intracellular Ca2+ can have several downstream effects that contribute to cell death. mdpi.comresearchgate.net For instance, increased Ca2+ can further compromise mitochondrial function and potentiate the release of pro-apoptotic factors. plos.org The dysregulation of calcium homeostasis is a known trigger for apoptosis and other forms of cell death in cancer cells. mdpi.com

Generation of Reactive Oxygen Species (ROS)

The antimicrobial activity of some temporins is linked to their ability to induce the production of reactive oxygen species (ROS) within target cells. mdpi.com ROS are highly reactive chemical molecules formed from the partial reduction of oxygen, including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). techscience.comfrontiersin.org While essential for some cellular signaling pathways, an overproduction of ROS can lead to significant cellular damage by causing lipid peroxidation, protein damage, and membrane destruction. frontiersin.orgcabidigitallibrary.org

In the context of antimicrobial peptides, the generation of ROS serves as a potent killing mechanism. For instance, studies on other temporins, such as Temporin-1CEa, have shown that after disrupting the cell membrane, the peptide can be internalized and then target the mitochondrial membrane. mdpi.com This interaction triggers mitochondrial membrane depolarization and a subsequent overproduction of ROS, leading to cell death. mdpi.com The generation of ROS is a recognized antimicrobial strategy, as these species can damage various cellular components, ultimately leading to the demise of the pathogen. cabidigitallibrary.org

Lysosomal Integrity Perturbation

Lysosomes are acidic organelles containing a variety of hydrolytic enzymes responsible for breaking down cellular waste and pathogens. Maintaining the integrity of the lysosomal membrane is crucial for cell survival. Research on the interaction of pathogens like Candida albicans with macrophages has highlighted the importance of lysosomal function in controlling infections. microbialcell.com In some instances, the growth of pathogens within the phagosome, a vesicle formed around a particle engulfed by a cell, can trigger the fusion of lysosomes to accommodate the expanding pathogen and preserve the integrity of the phagolysosome. microbialcell.com

While direct studies on this compound's effect on lysosomal integrity are not extensively detailed in the provided context, the general mechanisms of AMPs suggest that peptides internalized by host cells could potentially perturb lysosomal membranes, leading to the release of lytic enzymes into the cytoplasm and subsequent host cell death. This represents a potential mechanism of cytotoxicity for some AMPs.

Synergy with Conventional Agents

A significant area of research for antimicrobial peptides is their potential use in combination with conventional antibiotics and other therapeutic agents. nih.govresearchgate.net This synergistic approach can enhance the efficacy of existing drugs, potentially overcoming antibiotic resistance and reducing the required dosages, thereby minimizing side effects. nih.govresearchgate.net

Synergistic Antimicrobial Action

Temporins have demonstrated the ability to act synergistically with conventional antibiotics against a range of bacteria. conicet.gov.arplos.org This synergy often arises from the different mechanisms of action of the peptide and the antibiotic. researchgate.net AMPs, including temporins, primarily disrupt the bacterial cell membrane, which can facilitate the entry of conventional antibiotics that target intracellular processes. nih.govresearchgate.net

Studies on various AMPs have shown significant reductions in the minimum inhibitory concentrations (MICs) of antibiotics when used in combination with the peptides. For example, combinations of Trp-containing AMPs with antibiotics like penicillin, ampicillin, and erythromycin (B1671065) resulted in a 16- to 64-fold reduction in the MICs of the antibiotics against multidrug-resistant Staphylococcus epidermidis. nih.gov The Fractional Inhibitory Concentration Index (FICI) is often used to quantify the degree of synergy, with a value of <0.5 indicating a synergistic effect. nih.gov

The synergistic action of Temporin A with a modified Temporin B has also been demonstrated against both gram-positive and gram-negative bacteria, including methicillin-resistant S. aureus (MRSA). plos.org This combination was shown to be effective in an in vivo mouse model of sepsis. plos.org The underlying mechanism for this synergy is often the perforation of the bacterial membrane by the temporins, allowing for enhanced access of other agents. plos.org

Table 1: Examples of Synergistic Activity of AMPs with Conventional Antibiotics

AMPAntibioticTarget OrganismFICIFold Reduction in Antibiotic MICReference
Trp-containing AMPsAmpicillinMultidrug-resistant S. epidermidis<0.532-64 nih.gov
Trp-containing AMPsErythromycinMultidrug-resistant S. epidermidis<0.516-32 nih.gov
Trp-containing AMPsPenicillinMultidrug-resistant S. epidermidis<0.516-32 nih.gov
Dendrocin-ZM1VancomycinMRSA ATCC 433000.187Not specified brieflands.com

Combined Effects with Anti-biofilm Agents

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which makes them notoriously resistant to conventional antibiotics. nih.gov Antimicrobial peptides have shown promise in not only killing planktonic (free-floating) bacteria but also in disrupting and eradicating biofilms. nih.govnih.gov

Temporins and their derivatives have been shown to inhibit biofilm formation and eradicate mature biofilms of various pathogens. nih.govmdpi.com For instance, derivatives of temporin-GHa were found to inhibit the initial adhesion of Streptococcus mutans, a key step in biofilm formation, and reduce the production of exopolysaccharides (EPS), a major component of the biofilm matrix. nih.gov Similarly, Temporin-SHa has demonstrated anti-biofilm activity against fluconazole-resistant Candida albicans. mdpi.com

The combination of temporins with other agents can further enhance their anti-biofilm activity. A study on Temporin 1Tb revealed that its ability to kill both forming and mature Staphylococcus epidermidis biofilms was significantly increased when combined with EDTA. nih.gov The combination of TB/EDTA was able to eradicate S. epidermidis biofilms formed on silicone catheters, suggesting a potential application in preventing medical device-related infections. nih.gov This synergistic effect is often attributed to the ability of the peptide to disrupt the biofilm structure, allowing the other agent to penetrate and act more effectively. researchgate.net

Structure Activity Relationship Sar and Peptide Engineering of Temporin Sn1 Analogues

Identification of Key Residues and Motifs for Activity

The antimicrobial efficacy of Temporin-SN1 and its analogues is intrinsically linked to specific amino acid residues and structural motifs. The primary sequence of this compound is FFPFLLGALGSLLPKIF. nih.gov Structure-activity relationship (SAR) studies have revealed that the hydrophobic N-terminal region and the presence of bulky hydrophobic residues are crucial determinants of its antibacterial action. conicet.gov.ar For instance, in Temporin A, a closely related peptide, a hydrophobic N-terminal residue and bulky hydrophobic amino acids at positions 5 and 12 are vital for its activity. conicet.gov.ar

Rational Design Strategies for Enhanced Bioactivity

The inherent properties of this compound make it an ideal template for rational drug design. By systematically modifying its structure, researchers aim to enhance its antimicrobial potency, broaden its spectrum of activity, and improve its therapeutic index.

Modifications to Net Charge and Hydrophobicity

Net Charge: Increasing the net positive charge, often by introducing additional lysine (B10760008) or arginine residues, generally enhances antimicrobial activity, particularly against Gram-negative bacteria. nih.govnih.gov This is attributed to a stronger electrostatic interaction with the negatively charged lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria. nih.govmdpi.com For example, the addition of two lysine residues to the N-terminus of Temporin-1CEh significantly improved its activity against Gram-negative bacteria. nih.gov

Hydrophobicity: The hydrophobicity of the peptide is a critical factor influencing both its antimicrobial efficacy and its toxicity to host cells (hemolytic activity). frontiersin.org Modifications that increase hydrophobicity can lead to enhanced antimicrobial potency but may also increase hemolysis. frontiersin.org Therefore, a delicate balance must be achieved. Replacing large aliphatic residues like leucine (B10760876) and valine with alanine (B10760859) can decrease hydrophobicity and modulate hemolytic activity. nih.gov Conversely, strategic placement of hydrophobic residues can optimize membrane interaction and lytic activity.

Table 1: Impact of Net Charge and Hydrophobicity Modifications on Temporin Analogues

Modification Peptide Analogue Effect on Net Charge Effect on Hydrophobicity Impact on Bioactivity
Lysine Addition T1CEh-KK Increased - Enhanced activity against Gram-negative bacteria nih.gov
Arginine Addition GHaR Increased - Potent activity against MRSA nih.gov
Alanine Substitution [A2,...]SHa - Decreased Modulated hemolytic activity nih.gov
Truncation Temporin-FLa - Increased Enhanced antimicrobial efficiency and hemolytic activity frontiersin.org
Truncation Temporin-FLb - Decreased Reduced antimicrobial potency and cytotoxicity frontiersin.org

Amino Acid Substitutions (e.g., D-amino acids, non-proteinogenic residues)

The incorporation of non-standard amino acids offers another avenue for optimizing this compound analogues.

D-amino acids: Replacing L-amino acids with their D-enantiomers can have a profound impact on the peptide's structure and function. Partial or complete D-amino acid substitution has been shown to dramatically increase the antimicrobial activity of some temporin analogues. researchgate.net This is often attributed to increased resistance to proteolytic degradation by bacterial proteases.

Peptide Length and Sequence Optimization

The length and specific sequence of amino acids are fundamental to the activity of this compound.

Peptide Length: Temporins are naturally short peptides, typically ranging from 8 to 17 amino acids. nih.gov Truncation or extension of the peptide chain can significantly alter its properties. For instance, N-terminal truncation of a Temporin-FL analogue, Temporin-FLb, resulted in reduced α-helicity and lower potency against various microbes, but also decreased cytotoxicity. frontiersin.org This highlights the importance of the full sequence for optimal activity. The optimal length for many synthetic peptides is often considered to be around 15 amino acids. genscript.com

Sequence Optimization: Modifying the amino acid sequence is a core strategy for enhancing bioactivity. This can involve replacing specific residues to improve properties like charge, hydrophobicity, or helical propensity. For example, replacing a serine residue with a more hydrophobic tyrosine in Temporin A analogues showed promise. nih.gov Rearranging the peptide topology, such as the relationship between an α-helical head and an aromatic tail in "tadpole-like" peptides, has also been shown to dramatically increase antimicrobial activity. researchgate.net

Impact of Chemical Modifications on Stability and Selectivity

A key challenge in developing AMPs as therapeutic agents is their susceptibility to degradation by proteases and their potential for off-target toxicity.

Stability: Chemical modifications can enhance the stability of this compound analogues. The incorporation of D-amino acids is a well-established strategy to increase resistance to proteases. researchgate.net Other modifications, such as C-terminal amidation, which is a common feature of natural temporins, can also contribute to stability by protecting against carboxypeptidases. researchgate.netnih.gov

Selectivity: Improving the selectivity of temporin analogues for microbial cells over host cells is crucial. Modifications that increase the net positive charge can enhance selectivity for negatively charged bacterial membranes. semanticscholar.org Structural modifications, such as altering the potential for hydrogen bond formation on the non-polar face of the α-helix, have been shown to improve the in vitro selectivity index of temporin analogues against cancer cells versus normal cells. semanticscholar.org The goal is to design peptides that are highly potent against pathogens while exhibiting minimal hemolytic activity and cytotoxicity towards mammalian cells. researchgate.netfrontiersin.org

Computational Design and De Novo Peptide Generation

Advances in computational modeling have revolutionized the field of peptide design, enabling the de novo generation of novel AMPs with desired properties.

Computational Design: Computational methods, such as molecular dynamics simulations, can predict how modifications to this compound will affect its structure and interaction with membranes. mdpi.comnih.gov These simulations provide valuable insights into the mechanisms of action and guide the rational design of more effective analogues. nih.gov Quantitative structure-activity relationship (QSAR) models are also employed to correlate chemical parameters with biological activities, aiding in the optimization of peptide sequences. frontiersin.org

De Novo Generation: De novo design algorithms can generate entirely new peptide sequences based on desired physicochemical properties like charge, amphipathicity, and structure, without relying on a template sequence. frontiersin.org This approach has the potential to create a vast diversity of novel AMPs. frontiersin.org Evolutionary and machine learning algorithms have been successfully used to design temporin-like AMPs, generating numerous peptides with significant antimicrobial activity. frontiersin.org These computational tools accelerate the discovery and optimization process, offering a powerful strategy for developing the next generation of peptide-based therapeutics. nih.govunits.it

Synthetic Methodologies for Temporin Sn1 and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing Temporin-SN1 and its derivatives. gyrosproteintechnologies.comopenaccessjournals.com This method involves building the peptide chain sequentially while one end is anchored to an insoluble solid support, typically a resin. beilstein-journals.orgbachem.com This approach simplifies the purification process as reagents and by-products in the liquid phase can be easily washed away after each step. bachem.com

The most prevalent SPPS strategy for temporin synthesis is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.govnih.gov This method offers flexibility and is compatible with a wide range of amino acids and modifications. bachem.com The synthesis cycle involves several key steps:

Resin and Linker Selection: The synthesis begins with a solid support, often a polystyrene-based resin. peptide.com A linker molecule connects the first amino acid to this resin and influences the conditions required for the final cleavage of the peptide. gyrosproteintechnologies.com Rink-amide MBHA resin is a common choice for producing C-terminally amidated peptides like many temporins. nih.gov

Amino Acid Protection: Each amino acid has a temporary protecting group, Fmoc, on its N-terminus to prevent unwanted reactions during coupling. openaccessjournals.com Side chains of reactive amino acids are also protected with more permanent groups, like tBu, which are removed at the end of the synthesis. beilstein-journals.org

Deprotection: Before adding the next amino acid, the Fmoc group is removed from the N-terminus of the growing peptide chain. beilstein-journals.org This is typically achieved using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov

Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly deprotected N-terminus of the peptide chain. beilstein-journals.org Common activating agents include diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt), or more efficient reagents like HBTU, HATU, and COMU. gyrosproteintechnologies.com The completion of this reaction is often monitored to ensure efficiency.

Washing: After both deprotection and coupling steps, the resin is thoroughly washed with solvents to remove excess reagents and by-products. bachem.com

Cleavage and Deprotection: Once the entire peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed. A common cleavage cocktail for the Fmoc/tBu strategy is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions. mdpi.com

For the synthesis of specific derivatives, such as cyclic temporins, additional on-resin steps are performed. For instance, creating a lactam bridge involves the selective deprotection of side chains and subsequent intramolecular amide bond formation on the solid support. nih.gov Similarly, other modifications can be introduced by using amino acids with specialized functionalities. nih.gov

Table 1: Key Reagents and Their Roles in Fmoc/tBu SPPS of this compound

Reagent/Component Abbreviation Function Common Examples/Conditions
Solid Support (Resin)-Insoluble matrix for peptide assembly. bachem.comPolystyrene-based resins (e.g., Rink-amide MBHA). nih.govpeptide.com
Nα-Protecting GroupFmocTemporarily protects the N-terminus of the amino acid. openaccessjournals.com9-fluorenylmethoxycarbonyl.
Deprotection Agent-Removes the Fmoc group. beilstein-journals.org20% piperidine in DMF. nih.gov
Coupling/Activating AgentsDIC, HOBt, HBTU, HATU, COMUFacilitate the formation of the peptide bond. gyrosproteintechnologies.comDiisopropylcarbodiimide, 1-hydroxybenzotriazole.
Side-Chain Protecting GroupstBu, Boc, TrtProtect reactive amino acid side chains. beilstein-journals.orgtert-butyl, tert-butyloxycarbonyl, Trityl.
Cleavage Cocktail-Releases the completed peptide from the resin and removes side-chain protecting groups. Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS). mdpi.com

Purification and Characterization of Synthetic Constructs

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide, truncated sequences, and by-products from side reactions. Therefore, rigorous purification and characterization are essential to obtain a pure sample and verify its identity.

Purification:

The most common method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.gov This technique separates peptides based on their hydrophobicity.

The crude peptide mixture is dissolved and injected into the HPLC system.

It passes through a column packed with a nonpolar stationary phase (e.g., C8 or C18). researchgate.net

A mobile phase, typically a gradient of acetonitrile (B52724) and water containing a small amount of trifluoroacetic acid (TFA), is used to elute the peptides. researchgate.net

More hydrophobic peptides interact more strongly with the column and thus elute later at higher concentrations of the organic solvent (acetonitrile). researchgate.net

Fractions are collected, and those containing the pure peptide (typically >95% purity) are pooled and lyophilized (freeze-dried) to yield a white powder. mol-scientific.com

Solid-Phase Extraction (SPE) can also be used as a rapid and less expensive preliminary purification step before HPLC. researchgate.net

Characterization:

Once purified, the identity and integrity of the synthetic this compound must be confirmed.

Mass Spectrometry (MS): This is a critical tool for verifying the molecular weight of the synthetic peptide. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to confirm that the experimental mass matches the theoretical mass of the desired peptide sequence. mdpi.comresearchgate.netrsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass data to identify the peptide and its impurities. waters.com

HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the final product. researchgate.net A single, sharp peak on the chromatogram indicates a high degree of purity.

Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the synthetic peptide.

NMR Spectroscopy: For detailed structural analysis, particularly for modified or cyclic analogs, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the peptide in solution. mdpi.comnih.gov

Table 2: Common Techniques for Purification and Characterization of Synthetic this compound

Technique Purpose Key Information Obtained
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Purification & Purity Assessment. nih.govSeparates target peptide from impurities; determines purity level. researchgate.net
Mass Spectrometry (MS)Identity Confirmation. nih.govMeasures the molecular weight of the peptide. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR)Structural Analysis. mdpi.comProvides detailed 3D structural information. mdpi.comnih.gov
Solid-Phase Extraction (SPE)Preliminary Purification. researchgate.netRapid, inexpensive cleanup of crude peptide. researchgate.net

Considerations for Cost-Efficient Production for Research Purposes

While SPPS is a powerful technique, the cost of reagents and the complexity of the process can be significant, especially for academic research. Several strategies can be employed to make the synthesis of this compound and its derivatives more cost-effective.

Efficient Synthesis Protocols: Optimizing synthesis parameters, such as using faster and more affordable coupling reagents like HCTU, can dramatically reduce synthesis time and cost without compromising the purity of the crude product. science.gov

Alternative Purification Methods: While HPLC is the gold standard, simpler and cheaper methods like Solid-Phase Extraction (SPE) can be effective for initial purification, reducing the burden on more expensive HPLC systems. researchgate.net

Recombinant Production Systems: For larger-scale production, heterologous expression systems, such as genetically engineered bacteria, yeast, or even plants, offer a potentially more cost-effective and scalable alternative to chemical synthesis. mdpi.comresearchgate.net However, this approach requires significant initial development to establish and optimize the expression and purification of the specific peptide.

Short Peptide Sequences: A key advantage of the temporin family, including this compound, is their relatively short sequence length (typically 10-14 amino acids). conicet.gov.ar This inherently makes their chemical synthesis less complex and more cost-efficient compared to larger peptides or proteins. conicet.gov.ar

Simplified Analogs: Research into retro-analogues (peptides with the sequence reversed) or other simplified derivatives can sometimes yield compounds that are easier and cheaper to synthesize while retaining biological activity.

By carefully selecting synthesis strategies, optimizing protocols, and exploring alternative production platforms, the cost of obtaining this compound for research can be managed effectively, facilitating further investigation into its properties and potential applications.

Pre Clinical Investigations and Research Applications

In Vitro Studies on Temporin-SN1's Biological Efficacy

Evaluation of Antimicrobial Spectrum against Clinically Relevant Strains

This compound has demonstrated a broad spectrum of antimicrobial activity, with a notable potency against Gram-positive bacteria. conicet.gov.arplos.org Like other temporins, it is a small, cationic peptide that readily adopts an α-helical conformation in hydrophobic environments, a key feature for its interaction with microbial membranes. conicet.gov.arplos.org

Studies have shown that temporins, as a family, are active against a variety of clinically relevant strains. For instance, Temporin A has shown efficacy against nosocomial isolates of Enterococcus faecalis and both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MRSA). researchgate.net Another variant, Temporin-1CEh, exhibited broad-spectrum activity against all tested ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), though it was more potent against Gram-positive bacteria. mdpi.com Similarly, Temporin L has demonstrated activity against Gram-negative strains like Pseudomonas aeruginosa and Escherichia coli at concentrations comparable to those effective against Gram-positive bacteria. researchgate.net

The antimicrobial efficacy of specific temporins against various clinical isolates is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Table 1: In Vitro Antimicrobial Activity of Temporin Variants Against Clinically Relevant Strains

Temporin Variant Microorganism Strain Type MIC (µg/mL) Reference
Temporin A Staphylococcus aureus Clinical Isolate <3.9 jcpres.comjcpres.com
Temporin A Staphylococcus epidermidis Clinical Isolate <3.9 jcpres.comjcpres.com
Temporin A Klebsiella pneumoniae Clinical Isolate 64–125 jcpres.com
Temporin-1CEh Staphylococcus aureus ATCC CRM 6538 - mdpi.com
Temporin-1CEh MRSA NCTC 12493 - mdpi.com
Temporin-1CEh Enterococcus faecalis NCTC 12697 - mdpi.com
Temporin-1CEh Escherichia coli ATCC 8739 - mdpi.com
Temporin-1CEh Pseudomonas aeruginosa ATCC 27853 - mdpi.com
Temporin-1CEh Klebsiella pneumoniae ATCC 43816 - mdpi.com
Temporin L Escherichia coli D21 12 µM nih.gov
Temporin L Staphylococcus aureus ATCC 25923 - nih.gov

Note: Some MIC values were reported in µM and have been indicated as such. Dashes indicate that specific MIC values were not provided in the cited source, although activity was reported.

Anti-biofilm Activity and Biofilm Eradication Studies

The ability of this compound and its analogs to inhibit biofilm formation and eradicate established biofilms is a critical area of research, as biofilms contribute significantly to chronic infections and antibiotic resistance.

Temporin-like peptides have demonstrated significant anti-biofilm and biofilm eradication capabilities against Streptococcus mutans, a primary causative agent of dental caries. researchgate.netmdpi.com These peptides act by disrupting the bacterial cell membrane, leading to the leakage of intracellular contents. researchgate.netmdpi.com

Furthermore, Temporin-SHa has shown promising anti-biofilm effects against both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans. mdpi.com Studies have demonstrated that Temporin-SHa can reduce biofilm formation and the total biomass of mature biofilms. mdpi.com The mechanism of action is believed to involve the permeabilization and disruption of the microbial cytoplasmic membrane. plos.orgird.fr

Cancer Cell Line Specificity and Potency Assessment

Several temporins have been investigated for their anticancer properties. Their mechanism of action is thought to be similar to their antimicrobial activity, involving the disruption of the cell membrane. nih.govmdpi.com

Temporin-1CEa has been shown to exhibit cytotoxicity against various human carcinoma cell lines in a concentration-dependent manner, with a particular sensitivity noted in MCF-7 breast cancer cells. nih.govmdpi.com Importantly, at concentrations that were potent against cancer cells, Temporin-1CEa showed lower hemolytic effects on human erythrocytes and no significant cytotoxicity to normal human umbilical vein smooth muscle cells. nih.gov This selectivity for cancer cells is a highly desirable characteristic for potential anticancer agents. nih.govmdpi.com

Similarly, Temporin SHa has demonstrated anticancer activity against specific cancer cell lines, including MCF-7 (human breast cancer), HeLa (cervical cancer), and NCI-H460 (non-small cell lung cancer). mdpi.com The potency of these peptides is often expressed as the IC50 value, which is the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vitro Anticancer Activity of Temporin Variants

Temporin Variant Cancer Cell Line Cancer Type IC50 (µM) Reference
Temporin 1CEa MCF-7 Human Breast Cancer 30-60 mdpi.com
Temporin 1CEa A375 Human Melanoma - mdpi.com
Temporin SHa MCF-7 Human Breast Cancer 14.5 mdpi.com
Temporin SHa HeLa Cervical Cancer 18.4 mdpi.com
Temporin SHa NCI-H460 Non-Small Cell Lung Cancer 34.5 mdpi.com

Note: A range for the IC50 of Temporin 1CEa against MCF-7 is provided as per the source. A dash indicates that a specific IC50 value was not provided in the cited source, although activity was reported.

Studies in Model Membrane Systems (e.g., Liposomes, Vesicles)

To understand the membrane-disrupting mechanism of temporins, researchers utilize model membrane systems such as liposomes and vesicles. These artificial membranes mimic the lipid composition of bacterial or cancer cells, providing a controlled environment to study peptide-membrane interactions. bmbreports.orgmpg.demdpi.com

Studies have shown that temporins can cause the release of fluorescent markers from liposomes, indicating that they perturb the bilayer organization. nih.gov This effect is dependent on the size of the marker, suggesting the formation of pores or channels rather than complete membrane dissolution. researchgate.netnih.gov The interaction of temporins with these model membranes often leads to the adoption of an α-helical structure by the peptide, which is crucial for its lytic activity. conicet.gov.armdpi.com

Research on Temporin L revealed that it perturbs both neutral and negatively charged model membranes, with the presence of negatively charged lipids somewhat inhibiting its lytic activity. researchgate.net This interaction is not detergent-like, but rather involves localized disruption of the bilayer. nih.gov Circular dichroism studies of Temporin-1CEh showed it forms an α-helix in the presence of liposomes mimicking both S. aureus and E. coli membranes, with a higher helicity observed in the S. aureus model, correlating with its greater potency against Gram-positive bacteria. mdpi.com

In Vivo Animal Model Studies

Efficacy in Animal Models of Infection (e.g., Bacterial Infections, Mycobacterial Growth Modulation)

The promising in vitro results of temporins have led to their evaluation in various animal models of infection to assess their in vivo efficacy.

In a mouse model of Staphylococcus sepsis, Temporin A was found to reduce lethality and bacterial growth. nih.gov The combination of Temporin A and a modified Temporin B analog demonstrated synergistic antimicrobial and anti-inflammatory activity in vivo against both Gram-positive and Gram-negative bacteria. nih.gov When administered concurrently with a lethal dose of bacteria, this combination rescued 100% of the mice. nih.gov Furthermore, treatment a week after infection with a sub-lethal dose of bacteria resulted in the sterilization of all animals within 3 to 6 days. nih.gov

In vivo studies using the wax moth larva (Galleria mellonella) infection model have also been employed to assess the efficacy of temporins. mdpi.com An analog of Temporin-1CEh, T1CEh-KKPWW, showed potent antibacterial activity against S. aureus and E. coli in this model. mdpi.com

While specific studies on this compound's effect on mycobacterial growth modulation in animal models are not detailed in the provided context, the use of animal models like mice, guinea pigs, and non-human primates is standard for evaluating potential anti-tuberculosis therapies. frontiersin.orgnih.govnih.govmdpi.comfrontiersin.org These models help in understanding disease progression and the efficacy of new drug candidates. frontiersin.orgnih.govfrontiersin.org

Evaluation of Biological Effects in Disease Models (e.g., Endotoxemia)

The evaluation of antimicrobial peptides in disease models is a critical step in preclinical research. Endotoxemia, a condition characterized by the presence of endotoxins like lipopolysaccharide (LPS) in the blood, serves as a relevant model for sepsis. Research on temporins, the family to which this compound belongs, has explored their potential anti-endotoxin properties.

Studies on related peptides, such as Temporin L, have demonstrated significant anti-endotoxin activity in rat models of septic shock. nih.gov In these investigations, Temporin L was shown to bind to LPS, neutralizing its biological activity and protecting the animals from lethal endotoxemia. nih.gov When administered after an injection of E. coli LPS, Temporin L significantly lowered plasma endotoxin (B1171834) and levels of the pro-inflammatory cytokine TNF-α compared to control groups. nih.gov This suggests a mechanism where the peptide directly sequesters LPS, preventing the downstream inflammatory cascade that leads to septic shock. nih.gov Chronic low-grade inflammation, which is characteristic of many non-communicable diseases, has been associated with markers of endotoxemia, highlighting the importance of investigating agents that can counteract this process. frontiersin.org

While direct studies evaluating this compound in endotoxemia models are not extensively documented in the provided sources, the research on Temporin L provides a framework for how such evaluations are conducted. The findings underscore the potential for temporin-family peptides to act as endotoxin-neutralizing agents, a crucial area of investigation for developing new strategies against sepsis and inflammatory conditions. nih.gov

Applications in Accelerating Diagnostics for Slow-Growing Mycobacteria

The slow growth rate of certain pathogenic mycobacteria, including Mycobacterium tuberculosis, presents a significant challenge for timely diagnosis and treatment. Innovative research has explored the use of antimicrobial peptides (AMPs) to accelerate the culture and detection of these microorganisms. nih.govpreprints.org At certain concentrations, some AMPs can stimulate bacterial growth, a phenomenon known as a hormetic effect. preprints.org

A study investigating a collection of 75 peptides for their ability to enhance the growth of Mycobacterium avium subsp. paratuberculosis (MAP) identified several promising candidates. nih.govpreprints.org this compound was included in this screening and its effect was quantified. The research aimed to find peptides that could reduce the time to positivity (TTP) in culture-based diagnostic systems. nih.govpreprints.org The study found that certain peptides induce a faster transition from the lag phase to the logarithmic growth phase. nih.govpreprints.org

In a screen of naturally occurring peptides tested for their effect on M. tuberculosis, this compound was found to have a modest effect on accelerating growth compared to other peptides. nih.gov The results from the initial screen on MAP are detailed below.

Table 1: Effect of Various Peptides on Mycobacterial Growth

An initial screening of peptides identified several with a hormetic effect on MAP. The table shows the relative activity of selected peptides from the study. nih.gov

Peptide NameOriginSequenceHormetic Effect Score
Protegrin 4/PigPigGRLCYCRGWICFCVGR7.1
TsAP-1ScorpionFLSLIPSLVGGSISAFK7.0
Temporin-LTbFrogFIITGLVRGLTKLF6.7
This compoundFrogFFPFLLGALGSLLPKIF4.6

This application represents a novel use of antimicrobial peptides, shifting from a bactericidal to a growth-promoting function for specific diagnostic purposes. nih.govpreprints.org

Innovative Delivery Systems for Research Purposes

The translation of peptides from bench-top research to practical applications often requires overcoming challenges related to stability and delivery. Innovative delivery systems are being investigated to enhance the efficacy and utility of peptides like this compound in research settings. conicet.gov.ar

Nanotechnology-Based Approaches for Peptide Delivery in Research

Nanotechnology offers powerful tools for developing advanced drug delivery systems. jddtonline.infofrontiersin.org For peptides like temporins, nanotechnology-based carriers can improve solubility, enhance stability by protecting them from enzymatic degradation, and enable targeted delivery. conicet.gov.arscifiniti.com The use of nanoparticles as delivery systems can have a significant therapeutic impact. jddtonline.info

Several types of nanocarriers are being explored for peptide delivery in research contexts:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation. frontiersin.org

Polymeric Nanoparticles: Made from biodegradable polymers, these particles can be engineered for controlled release of the encapsulated peptide. frontiersin.orgnih.gov Their surfaces can also be modified with ligands to target specific cells or tissues. jddtonline.info

Dendrimers: These are highly branched, well-defined macromolecules with a structure that allows for the attachment of peptides to their surface. jddtonline.info

The combination of nanotechnology with antimicrobial peptides like temporins is considered a promising strategy to develop new alternatives for combating resistant pathogens. conicet.gov.ar By encapsulating peptides, researchers can study their effects with potentially greater precision and efficacy in various experimental models. nih.gov

Antimicrobial Coating Applications in Research Materials

The inherent antimicrobial properties of temporins make them attractive candidates for developing antimicrobial coatings on materials used in research. mdpi.com Biofilm formation on surfaces is a persistent problem in laboratory settings, and materials that resist microbial colonization are highly desirable.

Temporins exert their antimicrobial activity primarily by perturbing the cytoplasmic membrane of microbes. conicet.gov.ar Immobilizing these peptides on the surface of materials, such as laboratory plastics or implantable devices for animal studies, could prevent the initial stages of bacterial adhesion and biofilm formation. Research in this area focuses on developing methods to covalently attach or embed peptides like this compound onto various substrates without compromising their antimicrobial activity. The short sequence and stability of some temporins make them suitable for such applications. conicet.gov.ar This approach could lead to the creation of research materials with built-in resistance to contamination, enhancing the reliability of experimental results. mdpi.com

Future Research Directions and Unanswered Questions

Elucidation of Complete In Vivo Biological Pathways

While in vitro studies have provided a foundational understanding of Temporin-SN1's mechanisms of action, its behavior and fate within a complex living system remain largely uncharacterized. A critical future direction is the comprehensive elucidation of its in vivo biological pathways. This involves tracing the peptide's journey from administration to its target site, understanding its interactions with host components, and identifying its metabolic breakdown products. Research in this area should focus on how the peptide crosses biological barriers, its distribution in various tissues and organs, and its clearance from the body. Understanding these pathways is essential for predicting efficacy and potential off-target effects in a clinical setting. Studies on other bioactive peptides have highlighted the importance of investigating their modulation of key inflammatory signaling pathways, such as the MAPK and NF-κB pathways, which regulate the expression of pro- and anti-inflammatory mediators. rsc.orgfrontiersin.org

Advanced Structural Characterization in Complex Biological Milieus

The three-dimensional structure of this compound is intrinsically linked to its function. While initial structural studies in simplified membrane-mimicking environments like detergents have been informative, future research must focus on its characterization in more biologically relevant settings. mdpi.comresearchgate.netnih.gov Advanced structural analysis techniques are needed to visualize the peptide's conformation when interacting with live bacterial or cancer cells, and within the complex milieu of host tissues. monash.eduparkerbrent.com.aunptel.ac.injhu.eduhexagon.com

High-resolution techniques such as solid-state NMR and cryo-electron microscopy can provide atomic-level details of the peptide embedded within a lipid bilayer. biorxiv.org Circular dichroism and fluorescence spectroscopy will continue to be valuable for studying conformational changes upon membrane interaction. mdpi.comnih.govnih.govnih.gov These advanced structural insights will be invaluable for understanding the precise molecular interactions that drive its antimicrobial and cytotoxic activities, paving the way for more rational design of improved analogues.

Development of Next-Generation Analogues with Tailored Activities

The native sequence of this compound, while effective, represents a starting point for optimization. A major avenue of future research is the design and synthesis of next-generation analogues with tailored activities. nih.govparkerbrent.com.auconicet.gov.ar The goal is to enhance its potency against a broader spectrum of pathogens, improve its selectivity for cancer cells over healthy host cells, and increase its stability in biological fluids.

Key strategies for developing these analogues include:

Amino Acid Substitution: Systematically replacing specific amino acids to modulate properties like hydrophobicity, net charge, and amphipathicity. For instance, substituting residues with non-proteinogenic amino acids or D-amino acids can enhance proteolytic resistance. mdpi.commdpi.comnih.gov

Sequence Truncation and Extension: Identifying the minimal active sequence to reduce synthesis costs, or extending the peptide to enhance its interaction with target membranes.

Hybrid Peptides: Combining the active domains of this compound with sequences from other peptides to create chimeras with novel or synergistic activities.

Chemical Modifications: Introducing modifications such as PEGylation or lipidation to improve pharmacokinetic properties and bioavailability.

Numerous studies on other temporins, such as Temporin-A and Temporin-B, have demonstrated the success of these approaches in generating analogues with improved antimicrobial spectra and reduced hemolytic activity. mdpi.combiorxiv.orgnih.govnih.gov For example, the introduction of lysine (B10760008) residues to increase positive charge has been shown to enhance activity against Gram-negative bacteria. nih.gov

Exploration of Novel Biological Activities Beyond Current Findings

The known biological activities of temporins, including this compound, are primarily focused on their antimicrobial and anticancer effects. mdpi.comnih.govconicet.gov.ar However, the vast chemical space of peptides suggests that this compound and its future analogues may possess other, as-yet-undiscovered biological functions. Future research should proactively explore novel activities.

This could include investigating its potential as an:

Antiviral agent: Many antimicrobial peptides have demonstrated efficacy against enveloped viruses. nih.gov

Anti-inflammatory molecule: Some peptides can modulate the host immune response, offering therapeutic potential for inflammatory conditions. frontiersin.org

Wound-healing promoter: Peptides are known to play roles in tissue repair and regeneration. imrpress.com

Drug-delivery vehicle: The membrane-penetrating properties of this compound could potentially be harnessed to deliver other therapeutic molecules into cells.

Screening this compound and its analogues against a wide range of biological targets and in various disease models will be crucial for uncovering their full therapeutic potential.

Computational and Systems Biology Approaches for Peptide Design and Mechanism Prediction

The development of novel peptide therapeutics can be significantly accelerated through the use of computational and systems biology tools. mdpi.comfrontiersin.org These in silico methods offer a rational and high-throughput approach to designing new this compound analogues and predicting their mechanisms of action.

Key computational strategies include:

Molecular Dynamics (MD) Simulations: To model the interaction of this compound with cell membranes at an atomic level, providing insights into its mechanism of pore formation or membrane disruption. biorxiv.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the physicochemical properties of peptide analogues with their biological activity.

Machine Learning and Artificial Intelligence: To screen vast virtual libraries of peptide sequences and identify candidates with desired properties for synthesis and testing. mdpi.com

Systems Biology: To model the effects of the peptide on cellular pathways and networks, helping to predict both on-target and off-target effects. embopress.org

Recent studies have demonstrated the power of these approaches in designing fusion proteins and predicting the effects of amino acid substitutions on peptide function. biomedpress.org Integrating these computational methods into the research pipeline will streamline the discovery and optimization of next-generation this compound-based therapeutics.

Strategies for Overcoming Research Challenges in Peptide Development

Despite their promise, peptide-based drugs like this compound face several developmental hurdles that must be addressed through strategic research. These challenges are common to many antimicrobial peptides and represent a significant area for future innovation.

Research ChallengePotential Strategies
Proteolytic Instability Incorporation of unnatural amino acids (e.g., D-isomers), cyclization of the peptide backbone, and chemical modifications like N- or C-terminal capping.
Potential for Hemolysis Fine-tuning the balance of hydrophobicity and cationicity through amino acid substitutions to enhance selectivity for microbial or cancer cell membranes over erythrocytes.
Delivery and Bioavailability Development of novel formulation strategies, such as encapsulation in nanoparticles or hydrogels, and chemical modifications like PEGylation to improve solubility and circulation time. conicet.gov.arsci-hub.se
Cost of Synthesis Optimization of solid-phase peptide synthesis (SPPS) protocols and exploring recombinant expression systems for large-scale, cost-effective production. imrpress.com
Development of Resistance Investigating combination therapies with conventional antibiotics and designing peptides that target multiple cellular processes to reduce the likelihood of resistance emergence.

Addressing these challenges through innovative chemical and formulation strategies will be paramount to successfully translating this compound from a promising lead compound into a clinically viable therapeutic agent.

Q & A

Q. What experimental methodologies are recommended to characterize Temporin-SN1’s antimicrobial mechanisms?

To investigate mechanisms, employ circular dichroism (CD) spectroscopy to analyze secondary structure interactions with microbial membranes, complemented by minimum inhibitory concentration (MIC) assays to quantify potency . Include controls such as lipid bilayer models (e.g., liposomes) to isolate membrane-disruption effects. Statistical validation (e.g., ANOVA) ensures reproducibility across biological replicates .

Q. How can researchers standardize cytotoxicity assays for this compound in mammalian cells?

Use MTT or LDH assays with dose-response curves to assess cell viability. Include positive controls (e.g., Triton X-100 for full lysis) and negative controls (untreated cells). Adhere to NIH preclinical guidelines for reporting cell lines, passage numbers, and incubation conditions to enable cross-study comparisons .

Q. What are the best practices for validating this compound’s stability under physiological conditions?

Conduct HPLC and mass spectrometry post-incubation in simulated body fluids (e.g., PBS with proteases) to monitor degradation. Include time-point analyses (0, 6, 24 hours) and statistical thresholds (e.g., <10% degradation for stability) .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Perform meta-analysis of pharmacokinetic parameters (e.g., half-life, tissue distribution) and compare with in vitro MIC values. Use confocal microscopy to visualize peptide localization in infected tissues, addressing discrepancies in bioavailability or immune modulation .

Q. What experimental designs mitigate confounding variables in this compound’s synergistic studies with antibiotics?

Apply fractional inhibitory concentration (FIC) indices with checkerboard assays. Control for pH, temperature, and solvent effects (e.g., DMSO concentration). Validate synergism using time-kill curves and statistical models (e.g., Bliss independence) .

Q. How can structural-activity relationship (SAR) studies optimize this compound’s therapeutic window?

Use alanine scanning mutagenesis paired with molecular dynamics simulations to identify critical residues. Compare toxicity and efficacy ratios (e.g., LD50/ED50) across analogs. Publish raw data in supplementary materials for peer validation .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in complex models (e.g., biofilms)?

Apply non-linear regression models (e.g., sigmoidal dose-response) to quantify biofilm disruption. Use mixed-effects models to account for variability in biofilm maturity across replicates. Report confidence intervals and effect sizes to contextualize significance .

Data Presentation and Reproducibility Guidelines

  • Tables :

    Assay TypeKey ParametersControlsStatistical TestReference
    MICConcentration gradient, incubation timeSolvent control, reference antibioticANOVA with Tukey’s post-hoc
    CytotoxicityIC50, Hill slopeUntreated cells, full lysis controlDose-response nonlinear fit
  • Figures : Include high-resolution images of membrane disruption (TEM/SEM) with scale bars and ANOVA-based significance annotations .

Contradiction Analysis Framework

When conflicting data arise (e.g., variable salt sensitivity):

Audit experimental conditions (e.g., ionic strength, temperature gradients) .

Compare with structurally analogous peptides (e.g., temporin-1Sa) to isolate sequence-specific effects .

Publish raw datasets and code for independent reanalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.